Ristocetin A -

Ristocetin A

Catalog Number: EVT-1588190
CAS Number:
Molecular Formula: C95H110N8O44
Molecular Weight: 2067.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ristocetin A is a natural product found in Amycolatopsis lurida and Amycolatopsis japonica with data available.
Source and Classification

Ristocetin A is classified as a glycopeptide antibiotic, which indicates its structure comprises both carbohydrate and peptide components. It exists predominantly in two forms: ristocetin A (over 90%) and ristocetin B . The compound's ability to facilitate platelet aggregation has made it a crucial reagent in hematological assays.

Synthesis Analysis

Methods and Technical Details

The synthesis of ristocetin A involves complex fermentation processes using Amycolatopsis lurida. The production of this antibiotic can be optimized through various fermentation parameters such as pH, temperature, and nutrient availability. The isolation of ristocetin A typically requires chromatographic techniques to separate it from other metabolites produced during fermentation.

Molecular Structure Analysis

Structure and Data

Ristocetin A has a complex molecular structure characterized by a glycopeptide backbone. Its molecular formula is C59_{59}H81_{81}N13_{13}O20_{20}S, with a molecular weight of approximately 1,185.4 g/mol. The structure features multiple sugar moieties attached to amino acid residues, contributing to its biological activity.

The specific arrangement of these components allows ristocetin A to interact effectively with von Willebrand factor and glycoprotein Ib on platelets, facilitating their aggregation under certain conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Ristocetin A engages in several key reactions that are critical for its function as an assay reagent. When introduced to a mixture containing von Willebrand factor and platelets, ristocetin induces a conformational change in von Willebrand factor that enhances its binding affinity to glycoprotein Ib on platelets. This interaction leads to platelet agglutination, which can be quantitatively measured in diagnostic assays.

The mechanism by which ristocetin induces this binding is not fully understood but is hypothesized to involve alterations in the structural conformation of von Willebrand factor that expose binding sites for glycoprotein Ib .

Mechanism of Action

Process and Data

The mechanism of action of ristocetin A primarily revolves around its ability to mediate the interaction between von Willebrand factor and glycoprotein Ib. In the absence of shear stress (which normally facilitates this binding), ristocetin acts as a bridging agent that allows von Willebrand factor multimers to bind to glycoprotein Ib on platelets. This process is crucial for platelet aggregation during hemostasis.

In specific types of von Willebrand disease, such as type 2B, even minimal amounts of ristocetin can induce significant platelet aggregation due to mutations that enhance the binding affinity between von Willebrand factor and glycoprotein Ib .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ristocetin A is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents.
  • Stability: The compound is generally stable under dry conditions but may degrade in aqueous solutions over time.
  • pH Range: Optimal activity is observed at physiological pH levels (around 7.4).

These properties are essential for its application in laboratory assays where precise conditions must be maintained for accurate results .

Applications

Scientific Uses

Ristocetin A's primary scientific applications include:

  • Diagnostic Testing: It is extensively used in the VWF ristocetin cofactor assay (VWF:RCo) to diagnose von Willebrand disease by measuring the functional activity of von Willebrand factor.
  • Research: Ristocetin A serves as a valuable tool in research settings for studying platelet function and disorders related to hemostasis.
  • Development of Assays: It has contributed to advancements in automated assays that measure von Willebrand factor activity without requiring live platelets .
Introduction to Ristocetin A in Antimicrobial and Hematologic Research

Historical Context: Transition from Antibiotic to Diagnostic Tool

Discovered in the mid-1950s, Ristocetin was initially developed as an antimicrobial agent targeting Gram-positive pathogens. Its antibiotic mechanism involves binding to the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, inhibiting bacterial cell wall cross-linking and leading to cell lysis [1] [6]. Despite early clinical use against staphylococcal infections, Ristocetin was withdrawn from the market when observed to induce thrombocytopenia (reduced platelet count) and platelet agglutination—effects unrelated to its antimicrobial activity [1] [3] [7].

Investigations into these hematological effects revealed Ristocetin A’s unique ability to mediate platelet agglutination by facilitating the interaction between von Willebrand factor (VWF) and platelet membrane glycoprotein Ib (GPIb) [3] [7]. This discovery transformed it into an essential reagent for diagnosing von Willebrand disease (VWD) and Bernard-Soulier syndrome:

  • In VWD, plasma VWF is deficient or dysfunctional, impairing platelet adhesion. The ristocetin cofactor activity assay quantifies VWF function by measuring platelet agglutination in response to Ristocetin A [3] [7].
  • Bernard-Soulier syndrome involves GPIb receptor defects. Platelet-rich plasma from affected patients fails to agglutinate with Ristocetin A due to absent VWF-GPIb binding [5] [7].

Table 1: Ristocetin A’s Transition from Antibiotic to Diagnostic Tool

EraPrimary ApplicationKey ObservationsClinical Impact
1950s–1970sAntibacterial therapyBinds D-Ala-D-Ala termini of bacterial cell wall precursors; withdrawn due to thrombocytopenia/agglutinationUsed against staphylococcal infections until safety concerns halted use
1970s–PresentIn vitro diagnosticsInduces VWF-dependent platelet agglutination via GPIb bindingGold standard for diagnosing von Willebrand disease and Bernard-Soulier syndrome

This transition exemplifies how an adverse drug effect was leveraged to advance hemostasis diagnostics, making Ristocetin A irreplaceable in clinical laboratories despite its discontinuation as a therapeutic [1] [7].

Role in Advancing Glycopeptide Antibiotic Research

Ristocetin A’s structural and functional similarities to vancomycin positioned it as a pivotal model for elucidating glycopeptide mechanisms. Both antibiotics share a conserved heptapeptide backbone that forms a "pocket" binding the D-Ala-D-Ala termini of Lipid II—a key peptidoglycan precursor [1] [6]. Early studies on Ristocetin A provided critical insights:

  • Binding Specificity: Ristocetin A’s interaction with bacterial cell wall analogs (e.g., Ac-D-Ala-D-Ala) was mapped using nuclear magnetic resonance (NMR) spectroscopy. Negative nuclear Overhauser effect (NOE) measurements in dimethyl sulfoxide (DMSO‑d6) revealed intermolecular distances (e.g., 2.1–2.8 Å) between the antibiotic and peptide protons, confirming high-affinity hydrogen bonding at the carboxyl terminus [1] [3].
  • Conformational Flexibility: Temperature-dependent NMR analyses (24–70°C) demonstrated Ristocetin A’s structural stability, while comparisons to vancomycin’s crystal structure resolved its absolute stereochemistry at eight of nine asymmetric centers [1] [3].

Table 2: Key Structural Insights from Ristocetin A Research

Research FocusMethodologyCritical FindingsImpact on Glycopeptide Field
Binding site mappingNMR with Ac-D-Ala-D-Ala peptide (270–400 MHz); NOE difference spectroscopyIdentified four NOEs between peptide and Ristocetin A; validated binding to amide protonsConfirmed conserved D-Ala-D-Ala binding mechanism across glycopeptides
Stereochemical resolutionNMR (270/360 MHz) and X-ray crystallography (vancomycin analog)Defined geometry of 8/9 asymmetric centers; revealed backbone rigidityEnabled structure-activity studies for semisynthetic derivatives
Dimerization studiesThermodynamic binding assaysDemonstrated cooperative dimerization enhancing Lipid II affinityInformed design of dimeric/lipophilic next-gen glycopeptides

Ristocetin A also informed strategies to overcome glycopeptide resistance. Pathogens like Enterococcus evade vancomycin by synthesizing D-Ala-D-Lac termini, reducing binding affinity 1,000-fold [6] [8]. Studies on Ristocetin A’s binding kinetics revealed how hydrophobic modifications (e.g., lipid tails) could enhance membrane anchoring and dimerization, counteracting resistance:

  • Semisynthetic glycopeptides like telavancin and oritavancin incorporate alkyl chains inspired by teicoplanin’s natural lipid tail, improving target avidity and adding membrane-disruptive effects [6] [8].
  • Dalbavancin, derived from the Ristocetin-like GPA A40926, features a lipophilic side chain enabling once-weekly dosing and potent activity against resistant strains [6] [8].

Thus, Ristocetin A served as both a structural template and a mechanistic probe, accelerating the development of advanced glycopeptides with optimized pharmacokinetics and resilience against resistance [1] [6].

Table 3: Clinically Relevant Glycopeptide Antibiotics Influenced by Ristocetin A Research

AntibioticStructural FeaturesMechanistic Advantages
VancomycinAglycone core identical to Ristocetin AStandard D-Ala-D-Ala binding; dimerization enhances efficacy
TeicoplaninNatural lipid tail attached to amino sugarMembrane anchoring increases local concentration at target site
TelavancinHydrophobic decylaminoethyl tail + hydrophilic phosphonateDual mechanism: D-Ala-D-Ala binding + membrane depolarization
DalbavancinLipophilic side chain on Ristocetin-like scaffoldProlonged half-life; enhanced activity against resistant streptococci

Compound Names Mentioned:

  • Ristocetin A
  • Vancomycin
  • Teicoplanin
  • Telavancin
  • Dalbavancin
  • Oritavancin
  • A40926 (Dalbavancin precursor)
  • Ac-D-Ala-D-Ala (Cell wall analog)

Properties

Product Name

Ristocetin A

IUPAC Name

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

Molecular Formula

C95H110N8O44

Molecular Weight

2067.9 g/mol

InChI

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)

InChI Key

VUOPFFVAZTUEGW-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Synonyms

istocetin A
ristocetin B
ristomycin A
ristomycin B

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.